molecular formula C12H13BrO2 B3251131 (1S,2S)-Ethyl 2-(4-bromophenyl)-cyclopropanecarboxylate CAS No. 207279-37-6

(1S,2S)-Ethyl 2-(4-bromophenyl)-cyclopropanecarboxylate

Cat. No. B3251131
CAS RN: 207279-37-6
M. Wt: 269.13 g/mol
InChI Key: RAFFPNRMOQNLAA-UHFFFAOYSA-N
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Description

“(1S,2S)-Ethyl 2-(4-bromophenyl)-cyclopropanecarboxylate” is a chemical compound used in scientific research . Its unique structure and properties make it valuable in various studies, including drug development and organic synthesis.


Molecular Structure Analysis

The molecular formula of this compound is C10H9BrO2 . It includes a cyclopropane ring, a bromophenyl group, and a carboxylate group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 241.08 .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its effects would likely depend on the context of its use, such as the type of biological or chemical system in which it is applied.

Safety and Hazards

This compound is associated with several hazard statements: H302-H315-H319-H335 . These suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFFPNRMOQNLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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